REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)[C:3]([OH:5])=O>O>[CH3:14][O:13][C:10]1[CH:11]=[C:12]2[C:7]([CH2:6][CH:2]([CH3:1])[C:3]2=[O:5])=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
15 g
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Type
|
reactant
|
Smiles
|
CC(C(=O)O)CC1=CC=C(C=C1)OC
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Name
|
polyphosphoric acid
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
stirred for one-half hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is heated at 83°-90° for two hours
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Duration
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2 h
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Type
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EXTRACTION
|
Details
|
extracted with ether three times
|
Type
|
WASH
|
Details
|
The ether solution is washed with water twice
|
Type
|
CUSTOM
|
Details
|
with 5% NaHCO3 five times until all the acidic material has been removed
|
Type
|
WASH
|
Details
|
The remaining neutral solution is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solution
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2CC(C(C2=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |